Product packaging for Direct Blue 71(Cat. No.:CAS No. 4399-55-7)

Direct Blue 71

Cat. No.: B1214608
CAS No.: 4399-55-7
M. Wt: 941.9 g/mol
InChI Key: UVPBSQSZCVRVOH-UHFFFAOYSA-N
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Description

Overview of Direct Blue 71 as a Triazo Dye

This compound, identified by the Colour Index number 34140, is a synthetic dye belonging to the trisazo class. worlddyevariety.comcolorantsgroup.com This classification indicates that its molecular structure is characterized by the presence of three azo groups (-N=N-), which are fundamental to its chromophoric (color-producing) properties. sigmaaldrich.com As a dark blue or blue-gray powder, it is soluble in water, with its solubility increasing with temperature. worlddyevariety.comchemicalbook.com It is also slightly soluble in ethanol (B145695) but insoluble in most other organic solvents. chemicalbook.comdawnscientific.com

The synthesis of this compound involves a multi-step process. It begins with the diazotization of 3-Aminonaphthalene-1,5-disulfonic acid, which is then coupled with Naphthalen-1-amine. worlddyevariety.comguidechem.com This product undergoes a second diazotization and coupling reaction with 8-Aminonaphthalene-2-sulfonic acid. worlddyevariety.com A final diazotization and subsequent coupling under alkaline conditions with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid completes the synthesis of the dye molecule. worlddyevariety.comguidechem.com This complex structure gives the dye a high affinity for cellulosic fibers. worlddyevariety.com

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 4399-55-7
Molecular Formula C₄₀H₂₃N₇Na₄O₁₃S₄
Molecular Weight 1029.87 g/mol
Chemical Class Trisazo Dye
Appearance Dark blue / Blue-gray powder
λmax 594 nm
Solubility Soluble in water (10 g/L at 60°C, 20 g/L at 97°C), slightly soluble in ethanol, insoluble in other organic solvents.

Data sourced from references worlddyevariety.comcolorantsgroup.comsigmaaldrich.comdawnscientific.com

Research Significance and Context in Synthetic Dye Chemistry

This compound holds considerable significance in various fields of scientific research, extending beyond its primary use in the textile industry for dyeing cotton and viscose fibers. worlddyevariety.commedchemexpress.com In biochemistry and analytical chemistry, it is widely recognized as a sensitive stain for proteins. dawnscientific.com

One of its prominent research applications is in the staining of proteins that have been separated by electrophoresis and transferred to blotting membranes, such as polyvinylidene difluoride (PVDF) and nitrocellulose. sigmaaldrich.comnih.gov Research has shown that this compound is a rapid and highly sensitive staining method, capable of detecting as little as 5-10 nanograms of protein on nitrocellulose and 10-20 nanograms on PVDF. nih.gov This level of sensitivity is reported to be tenfold better than the commonly used Ponceau S stain. nih.gov The staining process is simple and reversible, allowing for subsequent analysis, such as immunostaining, without impairing immunoreactivity. nih.gov It has been specifically used to stain sliced tissue sections on PVDF for in-situ proteome analysis and to visualize brain structures on electroblotted membranes. sigmaaldrich.comdawnscientific.com

In the context of environmental science and synthetic dye chemistry, this compound serves as a model compound for studies on the degradation and removal of pollutants from water. chemicalbook.comguidechem.com Researchers investigate methods for its removal from aqueous solutions, including adsorption studies using various materials and photocatalytic degradation. dawnscientific.comresearchgate.net These studies are crucial for developing more effective wastewater treatment processes in industries that utilize azo dyes. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H27N7O13S4 B1214608 Direct Blue 71 CAS No. 4399-55-7

Properties

CAS No.

4399-55-7

Molecular Formula

C40H27N7O13S4

Molecular Weight

941.9 g/mol

IUPAC Name

3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C40H27N7O13S4/c41-22-8-10-25-21(16-22)17-38(64(58,59)60)39(40(25)48)47-46-35-15-14-34(28-11-9-24(20-30(28)35)61(49,50)51)45-44-33-13-12-32(26-4-1-2-5-27(26)33)43-42-23-18-31-29(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54/h1-20,48H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)

InChI Key

UVPBSQSZCVRVOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=C(C=C5)N=NC7=C(C=C8C=C(C=CC8=C7O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Other CAS No.

75627-20-2
4399-55-7

physical_description

Liquid;  Water or Solvent Wet Solid
Black powder;  [Acros Organics MSDS]

Synonyms

C.I.Direct Blue 71
DB71 stain
Direct Blue 71

Origin of Product

United States

Structural Features and Synthetic Methodologies

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

The precise structural characterization and purity assessment of Direct Blue 71 rely on a suite of advanced analytical techniques. These methods provide detailed insights into its molecular composition, functional groups, and chromatographic behavior.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. Analysis of its FTIR spectrum reveals key absorption bands that correspond to specific molecular vibrations. Typically, FTIR analysis of DB71 shows absorption bands in the region of 3200-3600 cm⁻¹ attributed to O-H stretching (from water molecules or hydroxyl groups) researchgate.netmdpi.com. Bands in the range of 2850-2917 cm⁻¹ are associated with C-H stretching vibrations mdpi.com. Aromatic ring vibrations are observed between 1400 and 1640 cm⁻¹, with a peak around 1500-1520 cm⁻¹ being characteristic of the azo bond (-N=N-) mdpi.comresearchgate.net. Furthermore, strong absorption bands in the 1150-1035 cm⁻¹ range are indicative of S=O stretching from the sulfonic acid groups guidechem.commdpi.com. Other observed bands can correspond to C=C and C-N stretching guidechem.com.

FTIR Absorption Band (cm⁻¹)Functional Group Assignment
3200-3600O-H stretching
2850-2917C-H stretching
1400-1640Aromatic C=C stretching
1500-1520Azo (-N=N-) bond stretching
1150-1035Sulfonic acid (S=O) stretching
1300-1000C-N stretching

UV-Visible Spectroscopy in Spectrophotometric Analysis

UV-Visible (UV-Vis) spectroscopy is crucial for the quantitative analysis of this compound due to its strong absorption in the visible spectrum, which is responsible for its color. The dye exhibits a prominent absorption maximum (λmax) in the visible region, typically around 587-610 nm, contributing to its characteristic blue hue potopk.com.plresearchgate.netresearchgate.netpjoes.com. This absorption band is primarily due to the electronic transitions within the conjugated π-electron system, particularly the azo linkages researchgate.net. The precise λmax can vary slightly depending on the solvent and experimental conditions echemi.com. UV-Vis spectrophotometry, based on the Beer-Lambert Law, is widely employed to determine the concentration of DB71 in solutions and to monitor its degradation or removal processes potopk.com.plresearchgate.netpjoes.comechemi.com.

Solvent/Conditionλmax (nm)Reference
Aqueous solution587 researchgate.netresearchgate.netpjoes.com
Aqueous solution594
Aqueous solution600-610 potopk.com.pl

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a vital technique for assessing the purity of this compound and for separating and identifying potential impurities or degradation products researchgate.netmdpi.comojp.govacs.orgphcog.com. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing C18 columns with mobile phases consisting of buffered aqueous solutions mixed with organic modifiers like acetonitrile (B52724) or methanol (B129727) researchgate.netmdpi.comojp.gov. Detection is typically performed at wavelengths corresponding to the dye's absorption maxima in the visible or UV range researchgate.net. HPLC analysis can reveal the presence of monoazo byproducts or other related compounds, allowing for the quantification of purity . For instance, specific methods might report retention times for DB71 under defined chromatographic conditions acs.orgphcog.com.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) provides definitive molecular weight information and aids in the structural characterization of this compound. Techniques such as Electrospray Ionization (ESI) are frequently used researchgate.netpotopk.com.pl. In ESI-MS, this compound typically yields molecular ions or protonated molecular ions ([M+H]⁺), allowing for the determination of its precise molecular mass researchgate.net. For example, studies have reported mass-to-charge ratios (m/z) corresponding to the deprotonated or partially deprotonated forms of the dye, reflecting its polysulfonated nature potopk.com.pl. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the structural integrity and identify specific linkages within the molecule researchgate.net.

Ion TypeObserved m/z RangeMolecular Formula (Approx.)Reference
[M-xNa]ˣ⁻317-320C₄₀H₂₃N₇Na₄O₁₃S₄ potopk.com.pl
[M-xNa]ˣ⁻234C₄₀H₂₃N₇Na₄O₁₃S₄ potopk.com.pl
Molecular Ion~1029.87C₄₀H₂₃N₇Na₄O₁₃S₄ sdinternational.comechemi.com

Note: The exact m/z values can vary based on the ionization state and the number of sodium ions present.

Principles of this compound Synthesis

The synthesis of this compound is a multi-step chemical process that fundamentally relies on diazo coupling reactions ekb.egmdpi.com. This method is characteristic of azo dye production. The general pathway involves the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound that contains an activating group, such as a hydroxyl or amino group.

A typical synthetic route for this compound involves several sequential diazo coupling steps. For instance, one described method begins with the diazotization of an amino C acid derivative, which is then coupled with 1-naphthylamine. The resulting intermediate is subjected to a second diazotization and then coupled with 1,7-cliffeic acid. A subsequent diazotization and coupling with J acid completes the formation of the chromophoric system guidechem.com. Another pathway may involve the diazotization of an aniline (B41778) derivative and coupling with a naphthol or naphthylamine derivative, which might itself be prepared through prior sulfonation and amination steps mdpi.com.

The process requires precise control over reaction conditions, including temperature (typically maintained at 0-5°C during diazotization to prevent decomposition of the diazonium salt) ekb.eg, pH, and the rate of addition of reagents. After the final coupling step, the dye is usually isolated through salting out with sodium chloride, followed by filtration, drying, and purification to yield the final product guidechem.comechemi.com.

Compound List

this compound

Environmental Chemistry and Transformation Pathways

Environmental Fate and Distribution in Aquatic and Terrestrial Compartments

As a highly water-soluble dye, Direct Blue 71 is predominantly found in aqueous environments, often discharged through industrial effluents. scbt.commdpi.com Its inherent stability, a characteristic of many synthetic dyes, leads to its persistence in natural ecosystems. scbt.com While specific environmental half-lives for this compound are not universally quantified across all conditions, related direct dyes have shown degradation in anaerobic sediment-water systems with half-lives ranging from 2 to 16 days, though this process can be hindered by strong binding to sediments. mst.dk

In terrestrial environments, this compound is expected to exhibit moderate to high mobility in soil and sediment, a characteristic often associated with low octanol-water partition coefficients (Koc). scbt.com However, its anionic nature facilitates adsorption onto soil and sediment particles through ion-exchange mechanisms. scbt.com This anion exchange is anticipated to be rapid and extensive, influencing its distribution and potential for leaching. scbt.com

Abiotic Transformation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic processes, driven by non-living environmental factors like light and water, play a role in the transformation of this compound. up.pt

Photolysis: Light energy, particularly from the ultraviolet spectrum, can break chemical bonds within dye molecules. up.pt Photodegradation is a recognized natural abiotic mechanism that can contribute to the removal of this compound from aqueous solutions, often in conjunction with other processes like adsorption. mdpi.comup.pt The rate and extent of photolysis depend on factors such as light intensity and the presence of photosensitizers. up.pt

Hydrolysis: Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another potential abiotic transformation pathway. up.pt However, the significance of hydrolysis in the environmental degradation of azo dyes, including this compound, is not definitively established, with some research suggesting it may not be a primary degradation route. scbt.commst.dk Hydrolytic rates are known to be influenced by environmental conditions such as temperature and pH. up.pt

Biotic Transformation Mechanisms under Anaerobic and Aerobic Conditions

Microbial activity is a crucial factor in the biodegradation of this compound, with different efficiencies observed under varying oxygen availability. nih.gov

Anaerobic Conditions: Biodegradation of azo dyes typically initiates with the reductive cleavage of the azo linkage (-N=N-) under anaerobic conditions. scbt.comresearchgate.netwur.nl this compound has demonstrated significant decolorization and degradation under anaerobic environments. tuiasi.ro Studies indicate that conditions involving sulfate (B86663) reduction can lead to high color removal efficiencies (up to 99%) and relatively fast degradation speeds (averaging 0.16 ± 0.02 hours⁻¹). tuiasi.ro Methanogenic conditions have also shown comparable high color removal efficiencies (up to 99%) for this compound. tuiasi.ro The presence of sulfate in the medium appears to promote the anaerobic biotransformation of azo dyes. tuiasi.ro Furthermore, bioaugmentation, such as the introduction of Escherichia coli JM109 into anaerobic sludge, has been shown to enhance the removal and decolorization rates of this compound compared to the sludge alone. researchgate.net

Aerobic Conditions: While anaerobic conditions are often critical for the initial cleavage of the azo bond, aerobic processes are typically required for the subsequent degradation of the aromatic amine intermediates formed. nih.govwur.nl Many bacterial consortia used for dye treatment are studied for their effectiveness under both aerobic and anaerobic conditions, often employing a sequential anaerobic-aerobic strategy. nih.govwur.nl

Sorption and Desorption Dynamics in Environmental Matrices

Sorption, the process by which a substance adheres to or is absorbed by a solid material, is a key mechanism for removing this compound from aqueous solutions. mdpi.comumcs.plresearchgate.netresearchgate.net

Adsorption Capacities and Kinetics: this compound exhibits substantial adsorption onto various materials, including mixed silica-alumina oxide, pistachio hull waste (PHW), layered double hydroxides (LDHs), and zeolites. mdpi.comumcs.plresearchgate.netresearchgate.net

Mixed silica-alumina oxide showed a high monolayer sorption capacity of 49.2 mg/g. umcs.pl

Pistachio hull waste demonstrated a maximum adsorption capacity of 90.48 mg/g under optimized conditions. researchgate.net

LDHs, particularly calcined and iron-doped variants, displayed significant adsorption capacities, with LDH-C₅₀₀°C reaching 322.58 mg/g and doped materials ranging from 86.20 to 192.30 mg/g. mdpi.com

Iranian zeolite achieved high removal efficiencies, approaching 99.8%. researchgate.net

The adsorption kinetics for this compound often align with pseudo-second-order models, suggesting that chemical interactions are significant in the rate-limiting step. umcs.plresearchgate.net Isotherm studies frequently favor the Langmuir model, indicating monolayer adsorption, though the Freundlich model has also been reported. umcs.plresearchgate.netresearchgate.net Optimal adsorption typically occurs at acidic pH, with adsorbent dosage and contact time positively correlating with removal efficiency, while increased initial dye concentration can reduce it. researchgate.netresearchgate.net

Desorption and Mobility: While sorption processes are well-documented, specific desorption data for this compound are less detailed in the literature. acs.org However, the sorption capacity and environmental persistence of a substance are critical determinants of its mobility in soil and sediment. acs.org The ionic nature of this compound implies that its binding to environmental matrices can be complex and influenced by ion-exchange processes. scbt.com

Compound Name List:

this compound (DB71)

Benzidine

3,3'-dimethylbenzidine

3,3'-dimethoxybenzidine (B85612)

p-phenylenediamine (B122844)

Reactive Black 5 (RB5)

Acid Orange 7 (AO7)

Direct Red 28

Direct Blue 1

Direct Blue 14

Disperse Red 1

Disperse Red 5

Disperse Blue 79

Solvent Yellow 2

Direct Black 38

Direct Fast Scarlet 4BS

Direct Red 81

Direct Yellow 4

Direct Yellow 12

Acid Orange 10

Advanced Remediation and Decolorization Technologies

Adsorption Science and Engineering

Adsorption involves the accumulation of dye molecules from a liquid phase onto the surface of a solid adsorbent. The effectiveness of this process is governed by the properties of both the dye and the adsorbent, as well as the operating conditions. Research has explored a diverse range of materials for their potential to adsorb DB71, categorized by their material composition.

The selection and development of suitable adsorbent materials are crucial for optimizing the removal of DB71. Various classes of adsorbents have been investigated, each offering unique surface properties and adsorption capacities.

Carbonaceous materials, known for their high surface area and porous structure, are excellent candidates for dye adsorption. Activated carbon, derived from various agricultural wastes and industrial by-products, has shown significant promise.

Activated Carbon: Activated carbon produced from palm ash has demonstrated a remarkable maximum adsorption capacity (q_max) of 400.01 mg/g, fitting well with both Langmuir and Freundlich isotherm models and exhibiting pseudo-second-order kinetics nih.govscirp.org. Hazelnut-derived activated carbon also showed good performance, with a removal capacity of 26 mg/g for DB71, adhering to the Langmuir model scirp.org. Activated carbon from orange peel and other sources has also been explored, with adsorption data often fitting the Langmuir or Freundlich models and kinetic data aligning with pseudo-second-order kinetics scirp.orgscirp.org.

Graphene Oxide (GO): Graphene oxide has emerged as a highly effective adsorbent for DB71, with reported adsorption capacities of 175.41 mg/g. The adsorption process is better described by the Langmuir isotherm model, indicating monolayer adsorption on the GO surface tandfonline.com.

Multi-Walled Carbon Nanotubes (MWCNTs): MWCNTs have also been investigated for DB71 removal, with studies indicating that the Langmuir isotherm provides the best fit for the adsorption data, suggesting a monolayer adsorption mechanism. The adsorption process was found to best fit the pseudo-first-order kinetic model monash.edu.

Mineral-based materials offer a cost-effective and abundant alternative for dye adsorption, often possessing unique layered structures and surface chemistries.

Clays: Natural clays, such as flint clay, have been studied for their capacity to adsorb DB71. While specific maximum adsorption capacities were not consistently reported across all studies, flint clay demonstrated adsorption that fitted both Langmuir and Freundlich isotherm models, indicating favorable adsorption characteristics uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net. Raw kaolin (B608303) has also been employed, showing a maximum monolayer adsorption capacity of 36.41 mg/g and best fitting the Langmuir and Dubinin-Radushkevich (D-R) isotherms, with adsorption kinetics described by the pseudo-second-order model oaji.net.

Layered Double Hydroxides (LDHs): LDHs, also known as hydrotalcites, have shown significant potential for DB71 removal. Specific LDH formulations have exhibited high adsorption capacities, with one study reporting 466 mg/g for a calcined LDH (LDH-C500°C), which followed pseudo-first-order kinetics and the Langmuir isotherm model mdpi.com. Fe-doped LDHs also demonstrated good performance, with an adsorption capacity of 301 mg/g fitting pseudo-second-order kinetics and the Langmuir model mdpi.com. Nanoclay hydrotalcite has also been noted for its capacity to adsorb DB71 mdpi.com.

Zeolites: While not extensively detailed for DB71 in the provided snippets, Iranian zeolite has been mentioned in the context of dye removal, with a reported Langmuir adsorption capacity (q_L) of 13.66 mg/g for other dyes researchgate.net.

The utilization of agricultural wastes and biopolymers presents an environmentally friendly and economically viable approach to adsorbent development for DB71 remediation.

Agricultural Wastes:

Pistachio Hull Waste (PHW): PHW has been effectively used for DB71 adsorption, achieving a maximum capacity of 90.48 mg/g. The adsorption equilibrium was best described by the Freundlich isotherm model, while the kinetics followed the pseudo-second-order model semanticscholar.orgmazums.ac.ir.

Wheat Shells (WS): Wheat shells have demonstrated good adsorption capabilities for DB71, with maximum adsorption capacities ranging from 40.82 to 46.30 mg/g at different temperatures. The adsorption process was found to be best described by the Langmuir isotherm and pseudo-second-order kinetic models researchgate.netcapes.gov.brnih.govresearchgate.net.

Palm Ash: As mentioned in the carbonaceous adsorbents section, palm ash is an agricultural waste that, when converted to activated carbon, shows high adsorption capacities for DB71, with q_max values up to 400.01 mg/g, fitting Langmuir and Freundlich models and pseudo-second-order kinetics nih.govscirp.org.

Shrimp Shells: Acid-activated shrimp shell-derived hydrochar (A-WSH) has shown a high DB71 adsorption capacity of 156.25 mg/g, with adsorption data best described by the Langmuir model and kinetics by the pseudo-second-order model researchgate.net.

Spent Mushroom Waste: This material has also been investigated for dye removal, with a reported Langmuir adsorption capacity (q_L) of 20.19 mg/g for other dyes researchgate.net.

Biopolymers:

Chitosan (B1678972): Chitosan, a natural biopolymer, has been explored for dye adsorption. While a specific study on DB71 using chitosan was not detailed in the snippets, it is recognized for its potential in dye removal, often fitting pseudo-second-order kinetics and Langmuir or Freundlich isotherms for various dyes researchgate.netmdpi.com.

Calcium Alginate Beads (CABs): CABs have been utilized for DB71 removal, with adsorption kinetics described by the pseudo-first-order model (Lagergren model). The equilibrium data were best represented by the Langmuir-Freundlich (L-F) isotherm ijert.org.

Adsorption isotherm models are essential for understanding the relationship between the amount of dye adsorbed and its concentration in the solution at equilibrium. The Langmuir and Freundlich models are widely applied to describe the adsorption behavior of DB71 onto various materials.

Langmuir Model: This model assumes that adsorption occurs on a homogeneous surface with a finite number of adsorption sites, where each site can adsorb only one molecule of adsorbate (monolayer adsorption) tandfonline.com. Studies have shown that the Langmuir model effectively describes DB71 adsorption onto materials like Graphene Oxide tandfonline.com, Multi-Walled Carbon Nanotubes monash.edu, Wheat Shells capes.gov.brnih.govresearchgate.net, Pistachio Hull Waste (though Freundlich fit better) semanticscholar.org, Raw Kaolin oaji.net, Palm Ash nih.gov, and certain LDHs mdpi.com. The maximum adsorption capacity (q_max) derived from the Langmuir model provides a measure of the adsorbent's efficiency. For instance, palm ash exhibited a q_max of 400.01 mg/g nih.gov, while GO showed a capacity of 175.41 mg/g tandfonline.com.

Freundlich Model: The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces, where adsorption capacity increases indefinitely with increasing adsorbate concentration. It is particularly useful for describing multilayer adsorption tandfonline.com. The Freundlich model has been found to fit DB71 adsorption data well for materials like Pistachio Hull Waste (R² = 0.9912) semanticscholar.orgmazums.ac.ir and Palm Ash nih.govscirp.org.

Other Models: The Dubinin-Radushkevich (D-R) and Langmuir-Freundlich (L-F) models have also been applied, with L-F providing a good fit for DB71 adsorption onto Calcium Alginate Beads ijert.org and D-R being suitable for Raw Kaolin oaji.net.

Adsorption kinetics studies investigate the rate at which dye molecules are adsorbed onto the adsorbent surface, providing insights into the mechanism controlling the adsorption process. The pseudo-first-order and pseudo-second-order models are commonly used to analyze this data.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is directly proportional to the difference between the concentration of adsorbate at saturation and at any given time mdpi.com. It suggests that the adsorption rate is primarily controlled by diffusion processes. Some studies have indicated that LDHs mdpi.com and MWCNTs monash.edu follow pseudo-first-order kinetics for DB71 adsorption.

Pseudo-Second-Order Model: This model is based on the assumption that the rate-limiting step is chemical adsorption (chemisorption), involving valence forces or electron sharing between the adsorbent and adsorbate researchgate.netmdpi.com. It often provides a better fit for experimental data compared to the pseudo-first-order model, particularly for DB71. Wheat shells researchgate.netcapes.gov.brnih.govresearchgate.net, Pistachio Hull Waste semanticscholar.orgmazums.ac.ir, Raw Kaolin oaji.net, Palm Ash nih.govscirp.org, and certain LDHs mdpi.com have demonstrated adherence to the pseudo-second-order kinetic model, suggesting chemisorption as the dominant mechanism.

Table 1: Performance of Various Adsorbents for Direct Blue 71 Removal

Adsorbent MaterialMaximum Adsorption Capacity (q_max, mg/g)Best-Fit Isotherm ModelBest-Fit Kinetic ModelCitation
Layered Double Hydroxide (LDH)466LangmuirPseudo-First Order mdpi.com
Fe-doped LDH301LangmuirPseudo-Second Order mdpi.com
Wheat Shells (WS)46.30 (at 313K)LangmuirPseudo-Second Order capes.gov.brnih.gov
Acid-Activated Shrimp Shells (A-WSH)156.25LangmuirPseudo-Second Order researchgate.net
Pistachio Hull Waste (PHW)90.48FreundlichPseudo-Second Order semanticscholar.orgmazums.ac.ir
Raw Kaolin36.41Langmuir / D-RPseudo-Second Order oaji.net
Palm Ash (Activated Carbon)400.01Langmuir / FreundlichPseudo-Second Order nih.gov
Hazelnut Activated Carbon26LangmuirNot specified scirp.org
Graphene Oxide (GO)175.41LangmuirNot specified tandfonline.com
Multi-Walled Carbon Nanotubes (MWCNTs)Not specified (high removal efficiency)LangmuirPseudo-First Order monash.edu
Flint ClayNot specifiedLangmuir / FreundlichNot specified uobaghdad.edu.iquobaghdad.edu.iq
Calcium Alginate Beads (CABs)Not specifiedLangmuir-FreundlichPseudo-First Order ijert.org

Table 2: Kinetic Parameters for this compound Adsorption (Examples)

Adsorbent MaterialModelRate Constant (k)Citation
Wheat Shells (WS)Pseudo-Second Orderk₂ = 0.001-0.003 L/(mg·min) (varies with temp)≥ 0.9904 capes.gov.brnih.gov
Pistachio Hull Waste (PHW)Pseudo-Second Orderk₂ = 0.023 g/(mg·min)0.9912 semanticscholar.org
Raw KaolinPseudo-Second Orderk₂ = 0.0705 L/(mg·min)0.99 oaji.net
Fe-doped LDHPseudo-Second Orderk₂ = 0.0001 L/minNot specified mdpi.com
MWCNTsPseudo-First Orderk₁ = 0.016 min⁻¹0.99 monash.edu

Note: Rate constants (k) can vary significantly based on experimental conditions such as temperature, pH, and initial dye concentration.

Compound List:

this compound (DB71)

Graphene Oxide (GO)

Activated Carbon (AC)

Layered Double Hydroxides (LDHs)

Flint Clay

Zeolites

Pistachio Hull Waste (PHW)

Wheat Shells (WS)

Palm Ash

Chitosan

Calcium Alginate Beads (CABs)

Multi-Walled Carbon Nanotubes (MWCNTs)

Iranian zeolite

Fe-doped LDH

Raw Kaolin

Acid-Activated Shrimp Shells (A-WSH)

Dubinin-Radushkevich (D-R) Isotherm Model

Langmuir Isotherm Model

Freundlich Isotherm Model

Langmuir-Freundlich (L-F) Isotherm Model

Pseudo-First-Order Kinetic Model

Pseudo-Second-Order Kinetic Model

Thermodynamic Investigations of Adsorption Processes

Thermodynamic studies provide crucial insights into the feasibility and energetic favorability of the adsorption process. For this compound adsorption onto various materials, thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are analyzed.

In several studies, the adsorption of this compound has been found to be a spontaneous process , indicated by negative ΔG° values researchgate.netuobaghdad.edu.iqtandfonline.comfigshare.comresearchgate.netscispace.com. The process is predominantly endothermic , as evidenced by positive ΔH° values researchgate.netuobaghdad.edu.iqtandfonline.comfigshare.comresearchgate.netscispace.commazums.ac.irsemanticscholar.org. This endothermicity suggests that increasing the temperature generally enhances the adsorption capacity, as more energy is available to overcome the activation energy barrier of adsorption. The positive ΔS° values observed in some studies researchgate.netuobaghdad.edu.iq indicate an increase in randomness at the solid-solution interface during adsorption, which is often associated with the release of water molecules from the dye surface and adsorbent pores mazums.ac.irsemanticscholar.org.

Table 4.1.4.1: Summary of Thermodynamic Parameters for this compound Adsorption

Adsorbent MaterialΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Reference
Pistachio Hull Waste (PHW)NegativePositiveNot specified mazums.ac.ir
Flint ClayNegativePositivePositive researchgate.netuobaghdad.edu.iq
Graphene Oxide (GO)NegativePositiveNot specified tandfonline.comfigshare.comresearchgate.net
Spent Mushroom Waste (SMW)Not specifiedNot specifiedNot specified scispace.com
Calcium Alginate Beads (CABs)Not specifiedNot specifiedNot specified ijert.org

Note: Specific numerical values for thermodynamic parameters were not consistently reported across all studies. Qualitative descriptions are provided where numerical data was unavailable.

Elucidation of Adsorption Mechanisms (e.g., Electrostatic Interactions, Physisorption, Chemisorption)

Understanding the adsorption mechanism is crucial for optimizing the process. This involves analyzing adsorption isotherm models, kinetic models, and the nature of interactions between the dye and the adsorbent.

Adsorption Isotherms and Kinetics: The equilibrium data for this compound adsorption are frequently described by isotherm models such as Langmuir , Freundlich , and Langmuir-Freundlich (L-F) tandfonline.comfigshare.comresearchgate.netmazums.ac.irsemanticscholar.orgijert.orgresearchgate.netresearchgate.netzums.ac.irumcs.pl. The Freundlich isotherm often provides a better fit for DB71 adsorption on many materials, suggesting multilayer adsorption on a heterogeneous surface mazums.ac.irsemanticscholar.org. However, in some cases, the Langmuir isotherm has been reported to provide a better fit, indicating monolayer adsorption on a homogeneous surface figshare.comresearchgate.netresearchgate.netresearchgate.netzums.ac.irumcs.pl. The pseudo-second-order kinetic model is generally found to best describe the adsorption kinetics of this compound, indicating that the rate-limiting step is likely chemical adsorption or involves valence forces through sharing or exchange of electrons scispace.commazums.ac.irsemanticscholar.orgresearchgate.netresearchgate.netzums.ac.irumcs.pl.

Nature of Adsorption: The adsorption mechanism involves a combination of physisorption and chemisorption , with electrostatic interactions playing a significant role. Physisorption is often indicated by the endothermic nature of the process and the applicability of models like Freundlich scispace.commazums.ac.irsemanticscholar.org. Chemisorption is suggested by the pseudo-second-order kinetics and the involvement of chemical bonding or electron transfer tandfonline.comfigshare.comresearchgate.netscispace.comijert.orgresearchgate.net. Electrostatic attraction between the negatively charged surface of adsorbents like graphene oxide and the anionic DB71 dye molecules can also contribute to the adsorption process, although the primary electrostatic attraction is observed between negatively charged surfaces and cationic dyes tandfonline.comfigshare.comresearchgate.net. For anionic dyes like DB71, interactions might involve functional groups on the adsorbent surface and the sulfonate groups of the dye.

Table 4.1.5.1: Adsorption Isotherm and Kinetic Parameters for this compound

Adsorbent MaterialIsotherm Model (Best Fit)qm (mg/g)KF (L/g)nKinetic Model (Best Fit)k2 (g/mg·min)R² (Isotherm)R² (Kinetics)Reference
Pistachio Hull Waste (PHW)Freundlich---Pseudo-second-order-0.9912Not specified mazums.ac.ir
Wheat Shells (WS)Langmuir156.25--Pseudo-second-order-Not specifiedNot specified researchgate.net
Modified ZeoliteLangmuir13.66--Pseudo-second-orderNot specified0.995Not specified researchgate.net
Raw KaolinLangmuir36.41--Pseudo-second-orderNot specifiedNot specifiedNot specified zums.ac.ir
Flint ClayLangmuir/Freundlich---Not specified-Not specifiedNot specified researchgate.netuobaghdad.edu.iq
Graphene Oxide (GO)Langmuir175.41--Not specified-Not specifiedNot specified tandfonline.comfigshare.comresearchgate.net
Mixed Silica-Alumina Oxide (SA96)Langmuir49.2--Pseudo-second-orderNot specifiedNot specifiedNot specified umcs.pl
Spent Mushroom Waste (SMW)Langmuir20.19--Pseudo-second-orderNot specifiedNot specifiedNot specified scispace.com

Note: qm = maximum adsorption capacity, KF = Freundlich constant, n = Freundlich intensity parameter, k2 = pseudo-second-order rate constant. '-' indicates data not specified or not applicable for the model.

Advanced Oxidation Processes (AOPs) for Degradation

AOPs are effective in degrading recalcitrant organic pollutants like this compound by generating highly reactive species, primarily hydroxyl radicals (•OH). Heterogeneous photocatalysis is a prominent AOP that utilizes semiconductor materials to catalyze these degradation reactions.

Heterogeneous Photocatalysis for Dye Mineralization

Heterogeneous photocatalysis involves the use of solid semiconductor catalysts that, upon irradiation with light of appropriate energy, generate electron-hole pairs. These charge carriers then initiate redox reactions, leading to the formation of reactive oxygen species (ROS) that degrade organic pollutants.

Semiconductor Photocatalysts (e.g., TiO2, ZnO, Fe-Doped Systems)

A variety of semiconductor photocatalysts have been investigated for the degradation of this compound:

Titanium Dioxide (TiO2): TiO2 is a widely studied photocatalyst due to its high stability, low toxicity, and cost-effectiveness. Various forms of TiO2, including nanoparticles and composites, have been employed oiccpress.comresearchgate.netiau.irnih.govglobalauthorid.comtandfonline.comias.ac.in. Its effectiveness is often enhanced by doping or forming composites.

Zinc Oxide (ZnO): ZnO is another effective semiconductor photocatalyst for dye degradation. Studies have utilized ZnO nanoparticles, often doped with other metals, to improve its photocatalytic activity under UV or visible light biomedres.usbiomedres.usresearchgate.netijee.netijche.irdeswater.comscispace.com.

Fe-Doped Systems: Doping semiconductor photocatalysts with iron (Fe) has been shown to enhance their performance. This includes Fe-doped Layered Double Hydroxides (Fe-LDHs) mdpi.com, Fe-doped TiO2 biomedres.usbiomedres.usuniroma1.itaimspress.com, and Fe-doped ZnO biomedres.us. Iron doping can reduce the bandgap energy of the semiconductor, leading to increased light absorption and improved charge separation, thereby enhancing photocatalytic efficiency.

Other Photocatalysts: Other materials investigated include ZnO supported CoFe2O4 biomedres.usbiomedres.us, CuFeO2/ZnO biomedres.usbiomedres.us, Ag-doped TiO2 ias.ac.in, Mn-doped ZnO ijche.ir, and composite materials like TiO2-PAA-GO globalauthorid.com. These modifications aim to improve light absorption, increase surface area, and reduce electron-hole recombination.

Factors Influencing Photocatalytic Efficiency (e.g., pH, Catalyst Loading, Light Irradiation)

Several operational parameters significantly influence the efficiency of this compound photocatalytic degradation:

pH: The pH of the solution plays a critical role. For many photocatalytic systems involving TiO2 and ZnO, degradation efficiency generally increases with pH up to a certain point (often around pH 6-7) due to enhanced hydroxyl radical generation and reduced competition from H+ ions. However, at higher pH values, the increased concentration of OH- ions can compete with dye molecules for active sites on the catalyst surface, potentially reducing efficiency oiccpress.comresearchgate.netdeswater.comscispace.com. Acidic pH (e.g., pH 2-2.5) has also been reported to be favorable in some ZnO-based systems tandfonline.comresearchgate.net.

Catalyst Loading: An optimal catalyst loading is essential. Increasing catalyst concentration generally leads to higher degradation rates due to an increased number of active sites. However, exceeding an optimal loading can cause light scattering and shielding effects, reducing the penetration of light and thus decreasing efficiency oiccpress.comresearchgate.netiau.irnih.govtandfonline.com.

Light Irradiation: The type and intensity of light are crucial. UV irradiation is commonly used, but efforts are ongoing to utilize visible or solar light for more sustainable processes. The presence of light provides the energy required to excite the semiconductor catalyst researchgate.netnih.govtandfonline.combiomedres.usijche.irdeswater.comscispace.com.

Temperature: Temperature can influence the reaction kinetics. While some studies indicate that higher temperatures can improve degradation rates, the effect is often less pronounced compared to pH and catalyst loading oiccpress.comresearchgate.netiau.irnih.gov.

Initial Dye Concentration: Higher initial dye concentrations can lead to reduced degradation efficiencies, particularly at longer reaction times, as the catalyst surface may become saturated with dye molecules, hindering light penetration and the generation of reactive species oiccpress.comresearchgate.netiau.irnih.govtandfonline.comresearchgate.netdeswater.comscispace.com.

Table 4.2.1.2.1: Optimal Conditions and Degradation Efficiencies for this compound Photocatalysis

PhotocatalystOptimal pHCatalyst Loading (g/L or mg/m²)Reaction Time (min)Temperature (°C)Initial Dye Conc. (mg/L)Max. Degradation (%)Reference
TiO26.51.2 g/L67.5405590.2 (predicted 100) oiccpress.comiau.ir
TiO2Natural pH40 mg/L1204550>97 researchgate.netnih.gov
ZnO2.51 g/L2020100100 (sonophotocatalytic) tandfonline.comresearchgate.net
Mn-ZnONot specifiedNot specified90Not specifiedNot specified97 ijche.ir
Zn-TiO26.944.6 mg/m²480Not specified5387 deswater.com
TiO2-PAA-GONot specifiedNot specifiedNot specifiedNot specifiedNot specified98.16 globalauthorid.com
Fe-LDHsNot specifiedNot specified<60 (half-life)Not specified600 ppm>80 mdpi.comresearchgate.net

Note: Values are based on reported optimal conditions for maximum degradation. Some studies report predicted maximum efficiencies.

Identification of Degradation Intermediates and Reaction Pathways

The degradation of this compound under photocatalytic conditions aims for complete mineralization into harmless inorganic substances like CO2, H2O, and mineral acids. Studies have employed techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) to identify intermediates and elucidate reaction pathways.

In some cases, the absence of intermediate products has been reported, suggesting complete mineralization of the dye mdpi.com. Proposed degradation mechanisms often involve the generation of hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−) as primary reactive species. These radicals can attack the dye molecule through various pathways, including:

Electrophilic substitution on the aromatic rings.

Cleavage of the C-S bond linking the aromatic ring to sulfonate groups.

Breaking of C-N and C-C bonds within the chromophore.

Opening of the azo (-N=N-) bond.

The presence of specific dopants, like Manganese (Mn) in Mn-ZnO, can influence the reaction mechanism by enhancing the generation of reactive oxygen species and improving charge carrier separation ijche.ir. For example, Mn-doped ZnO has been proposed to facilitate the formation of more reactive species, leading to higher degradation rates compared to undoped ZnO ijche.ir.

Compound List:

this compound (DB71)

Titanium Dioxide (TiO2)

Zinc Oxide (ZnO)

Iron-doped Layered Double Hydroxides (Fe-LDHs)

Manganese-doped Zinc Oxide (Mn-ZnO)

Graphene Oxide (GO)

Polyacrylic Acid (PAA)

Zinc-Titanium Oxide (Zn-TiO2)

Cobalt Ferrite (CoFe2O4)

Copper Iron Oxide (CuFeO2)

Silver (Ag)

Manganese (Mn)

Biological and Enzymatic Remediation Strategies

Enzymatic Degradation Approaches (e.g., Laccases)

Enzymatic degradation offers a targeted approach to breaking down complex dye molecules. Laccases (EC 1.10.3.2), a group of multi-copper oxidases, are particularly effective in catalyzing the oxidation of a wide range of phenolic compounds and dyes, including azo dyes like this compound. Laccases typically require a mediator, such as 2,2′-Azinobis-(3-ethylbenzothiazoline-6-sulfonate) (ABTS), to enhance their efficiency in degrading recalcitrant dyes nih.govresearchgate.net.

Research has demonstrated that laccase, in the presence of ABTS, can achieve significant removal of this compound. Optimal conditions for laccase-mediated removal of this compound were found to be a laccase dose of 0.2 U/mL, an ABTS dose of 0.2 mM, and a pH of 5, at a temperature of 40°C, achieving an 83% removal of DB71 at a concentration of 50 mg/L after 30 minutes of incubation nih.govresearchgate.net. The Box–Behnken design (BBD) was effectively used to model and optimize these parameters, showing a high R-squared value (0.9969) for the predictive model nih.gov.

Another study investigating the degradation of this compound by laccase reported a pseudo-first-order degradation rate that shifted to a higher order after 15 minutes at a specific laccase activity, suggesting the formation of intermediates that might affect the enzyme kinetics nih.gov. The presence of chloride ions, common in textile wastewater, was found to significantly inhibit laccase activity, reducing the decolorization rate nih.gov.

Table 2: Laccase-Mediated Degradation of this compound

Enzyme/MediatorOptimal Laccase Dose (U/mL)Optimal ABTS Dose (mM)Optimal pHOptimal Temperature (°C)Incubation Time (min)Max. Removal (%)Reference
Laccase + ABTS0.20.25.0403083 nih.govresearchgate.net

Bioreactor Design and Performance for this compound Treatment

The design and performance of bioreactors are crucial for efficient and scalable treatment of dye-containing wastewater. Various bioreactor configurations, such as activated sludge systems, membrane bioreactors (MBRs), and fluidized bed reactors, can be employed.

A carbon-based membrane bioreactor (B-CSCM) coupled with an anaerobic system showed promising results for this compound decolorization. Operated with microorganisms, this system achieved up to 72% color removal for this compound at a feed concentration of 50 mg/L and a permeate flux of 0.05 L·m⁻²·h⁻¹. The carbon layer in the bioreactor aids in biofilm formation and acts as a redox mediator, enhancing the decolorization rate upc.edu. However, increasing the permeate flux and feed dye concentration reduced the decolorization efficiency for this compound.

A study exploring the Fenton-like process using zero-valent iron (ZVI) in a batch reactor reported 100% decolorization of this compound within 20 minutes under optimized conditions (pH 2.5, ZVI:H₂O₂ ratio 4:1, temperature 20°C) for initial DB71 concentrations ranging from 150-400 mg/L pjoes.com. This advanced oxidation process, while not strictly biological, demonstrates high efficiency.

For microbial degradation, optimization of parameters like initial bacterial inoculum size is important. For instance, Pseudomonas aeruginosa achieved 97.10% decolorization of this compound, where a median concentration of initial bacterial inoculum was found to be more effective than high concentrations, which could lead to cell toxicity jksee.or.kr.

Membrane Separation Technologies

Membrane processes offer physical separation methods for removing dyes from wastewater, often achieving high rejection rates. These technologies include ultrafiltration (UF), nanofiltration (NF), and specialized techniques like Micellar-Enhanced Ultrafiltration (MEUF).

Micellar-Enhanced Ultrafiltration (MEUF) Principles and Applications

Micellar-Enhanced Ultrafiltration (MEUF) is a hybrid process that combines ultrafiltration with surfactants. Surfactants, when added above their Critical Micelle Concentration (CMC), form micelles that can entrap dissolved pollutants like dyes. These micelles, with their larger hydrodynamic diameter, are then retained by the UF membrane, effectively removing the dye from the permeate researchgate.nettandfonline.comresearchgate.netdeswater.comavantipublishers.comuclm.es.

MEUF has shown high efficiency in removing this compound from aqueous streams. Studies indicate that cationic surfactants can achieve the highest dye rejection, around 98%, due to strong electrostatic interactions with the anionic this compound dye researchgate.nettandfonline.comdeswater.com. The retention efficiency is generally less sensitive to variations in dye and surfactant concentrations, ionic strength, and pH, although permeate flux can decrease with increasing surfactant and electrolyte concentrations due to concentration polarization and osmotic pressure researchgate.nettandfonline.comdeswater.com.

For instance, MEUF using a cellulose (B213188) membrane with a 10 kDa MWCO achieved approximately 98% rejection of this compound jweam.in. Compared to conventional ultrafiltration, MEUF demonstrated a greater effectiveness in dye solute rejection, with maximum dye rejection by UF alone being 94.6%, and increasing to 98.3% with MEUF for Remazol dyes researchgate.net.

Table 3: Performance of MEUF for this compound Removal

Membrane TypeSurfactant TypeMax. Dye Rejection (%)Key Factors Affecting PerformanceReference
CelluloseCationic~98%Electrostatic interaction researchgate.nettandfonline.comdeswater.comjweam.in
CelluloseCationic~98%Electrostatic interaction researchgate.net

Mechanisms of Dye Rejection in Membrane Processes

Dye rejection in membrane processes is governed by several mechanisms, primarily size exclusion and electrostatic interactions. In ultrafiltration and nanofiltration, the pore size of the membrane plays a critical role. Molecules larger than the membrane's Molecular Weight Cut-Off (MWCO) are physically retained nih.govmsrjournal.com.

For this compound, which is an anionic azo dye, electrostatic repulsion is a significant rejection mechanism, especially when the membrane surface and the dye molecules carry similar charges. For example, negatively charged membrane surfaces can repel negatively charged dye molecules, leading to high rejection rates nih.govmsrjournal.commsrjournal.comehemj.com. The specific interactions are influenced by the solution's pH, which affects the surface charge of both the membrane and the dye molecules msrjournal.com.

In MEUF, the primary rejection mechanism involves the entrapment of dye molecules within the surfactant micelles, which are then retained by the membrane due to their size researchgate.net. Adsorption onto the membrane surface, driven by electrostatic forces, hydrophobic interactions, or hydrogen bonding, also contributes to dye removal, particularly in modified or adsorptive membranes msrjournal.comrsc.org. The aggregation of dye molecules can also increase their effective size, enhancing rejection by size exclusion msrjournal.com.

Table 4: Mechanisms of Dye Rejection in Membrane Processes

MechanismDescriptionRelevance to this compound
Size Exclusion Dye molecules are retained if their size exceeds the membrane's pore size or effective pore diameter.Applicable
Electrostatic Repulsion Like charges between the dye molecules and the membrane surface lead to repulsion, preventing passage through the membrane.Highly Applicable
Adsorption Dye molecules adhere to the membrane surface through various intermolecular forces (electrostatic, hydrophobic, hydrogen bonding).Applicable
Micellar Entrapment Dye molecules are encapsulated within surfactant micelles, which are then retained by the membrane (specific to MEUF).Highly Applicable (MEUF)

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of chemical compounds. These methods allow researchers to probe molecular properties at an atomic level, providing insights into electron distribution, energy levels, and potential reaction sites.

Other computational analyses commonly performed include the calculation of Mulliken atomic charges, molecular electrostatic potential (MESP) maps, and natural bond orbital (NBO) analysis acs.orgrsc.orgresearchgate.net. MESP maps visualize the electron density distribution, highlighting regions of positive and negative electrostatic potential, which are indicative of nucleophilic and electrophilic attack sites, respectively acs.orgresearchgate.net. NBO analysis provides information about charge transfer within the molecule and the strength of intra- and intermolecular interactions acs.orgresearchgate.net.

While the provided literature extensively details the application of these quantum chemical methods for various organic molecules and dyes, specific studies focusing on the quantum chemical calculations of Direct Blue 71's electronic structure and detailed reactivity indices were not explicitly found within the provided snippets. However, the general principles and methodologies described in studies on other dyes and organic compounds would be directly applicable to DB71 for predicting its electronic properties and reactive sites.

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for atoms and molecules, MD simulations provide insights into the dynamical aspects of processes such as adsorption and intermolecular interactions physchemres.org. These simulations can reveal how molecules move, orient themselves, and interact with surfaces or other molecules over time, offering a molecular-level understanding of adsorption mechanisms.

Although the provided sources discuss MD simulations in the context of dye adsorption and interactions, specific molecular dynamics studies focusing directly on this compound's adsorption onto common adsorbents were not detailed. The existing literature highlights the utility of MD for understanding dye-adsorbent interactions, which would be directly relevant for predicting the behavior of DB71 in adsorption-based removal processes.

Prediction of Degradation Pathways and Intermediate Species

Computational chemistry plays a significant role in predicting and understanding the degradation pathways of organic pollutants, including dyes like this compound. By simulating reaction mechanisms and identifying potential intermediate species, these methods aid in the design of effective treatment strategies.

Degradation Mechanisms and Intermediates: Studies have investigated the degradation of this compound (DB71) using advanced oxidation processes (AOPs) such as photocatalysis and Fenton-like reactions, with computational insights informing the proposed mechanisms mdpi.comfiu.edupjoes.com. For instance, the photocatalytic degradation of DB71 on Fe-doped layered double hydroxides (LDHs) is suggested to involve several reaction mechanisms, including electrophilic substitution on the benzene (B151609) ring, breaking of the C-S bond, cleavage of C-N and C-C bonds within the chromophore, and the rupture of the -N=N- double bond mdpi.com. The formation of highly reactive species like the sulfate (B86663) radical anion (SO4•−) in situ has also been noted mdpi.com.

The degradation of DB71 using Fenton's Reagent (H2O2/Fe2+) or a Fenton-like process with zero-valent iron (ZVI) and H2O2 involves the generation of hydroxyl radicals (•OH), which are primary oxidizing agents fiu.edupjoes.com. Complexation of DB71 with iron species has been observed during oxidation fiu.edu. UV-Vis spectroscopy studies indicate that the azo linkages within the DB71 molecule are destroyed during decolorization pjoes.com. The degradation kinetics often follow pseudo-first-order models fiu.edupjoes.com.

Computational Prediction of Pathways: Computational chemistry methods, including DFT and other theoretical approaches, are employed to predict degradation pathways and intermediate products researchgate.netacs.org. By analyzing reaction energetics and identifying key intermediates, these studies provide a theoretical framework that complements experimental observations researchgate.net. Software programs like Zeneth incorporate knowledge bases and property predictors to forecast chemical degradation pathways and their likelihood under various conditions (e.g., temperature, pH, presence of water, light) acs.org. Techniques such as DFT can predict reaction mechanisms and transition states, offering insights into the molecular transformations that occur during degradation researchgate.net. Experimental validation using spectroscopic techniques like HPLC, GC-MS, and UV-Vis helps confirm these computationally predicted pathways and identify degradation products mdpi.comacs.org.

Adsorption and Degradation Interplay: In some AOPs, adsorption onto a catalyst surface can precede or facilitate degradation mdpi.com. For example, the adsorption of DB71 onto LDH materials was found to fit the Langmuir isotherm model, suggesting a monomolecular layer adsorption process mdpi.com. This interaction with the catalyst surface can promote subsequent photodegradation mdpi.com.

Table 5.1: Adsorption Capacities of this compound on LDH Materials

Adsorbent Material Maximum Adsorption Capacity (Qmax, mg/g) Reference
LDH-C500°C 322.58 mdpi.com
LDH-C500°C-Fe5% 192.30 mdpi.com
LDH-C500°C-Fe3% 156.25 mdpi.com

Table 5.2: Adsorption Capacities of Graphene Oxide for Dyes

Adsorbent Dye Adsorption Capacity (mg/g) Reference
Graphene Oxide (GO) Methylene Blue (MB) 476.19 tandfonline.com

Advanced Research Applications in Material Science

Applications in Textile Dyeing Processes and Fiber Modification

Direct Blue 71 is a well-established direct dye primarily utilized for coloring cellulosic fibers such as cotton and viscose due to its inherent substantivity, meaning it can dye these fibers directly without the need for mordants worlddyevariety.comchemimpex.commedchemexpress.comchemicalbook.comscbt.com. Research in this area often focuses on optimizing dyeing parameters, understanding dye-fiber interactions, and enhancing the fastness properties of the dyed materials.

The dyeing process for cellulose (B213188) with this compound typically involves the addition of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), which are crucial for promoting dye exhaustion from the dyebath onto the fiber insidecotton.comwhiterose.ac.ukresearchgate.netmdpi.com. This process is often carried out at elevated temperatures, typically between 80-100 °C, where the dye exhibits its highest affinity for the fiber worlddyevariety.comchemicalbook.com. Research has demonstrated that the addition of NaCl can significantly improve dye exhaustion and shorten the equilibrium dyeing time, with adsorption kinetics often following a pseudo-second-order model researchgate.net. For instance, studies using ramie fiber showed that dye exhaustion increased with the addition of NaCl, and the rate constant of sorption was higher compared to dyeing without electrolyte researchgate.net.

While direct dyes like DB71 offer good color depth and are relatively easy to apply, they generally lack covalent bonding with the fiber, resulting in moderate wash fastness mdpi.comsarex.comresearchgate.net. Consequently, research has explored methods to improve these properties. One avenue involves the use of cationic dye-fixing agents, which can form complexes with the dye molecules, thereby reducing their substantivity and enhancing wash fastness sarex.com. Additionally, research into the photocatalytic degradation and adsorption of this compound from wastewater highlights efforts to manage its environmental impact and explore its behavior in various matrices mdpi.comresearchgate.net. For example, studies have shown that certain adsorbents, like activated hydrotalcite doped with iron, can achieve high removal percentages of DB71 from aqueous solutions, with adsorption capacities reported up to 381 mg/g for specific materials mdpi.com. Research also investigates the use of cationized cellulose materials to enhance the adsorption properties for dyes like DB71 mdpi.com.

Table 1: Selected Textile Dyeing Properties of this compound

Fiber TypeDyeing Temperature (°C)Salt RequirementAffinityWash Fastness (Category)Light Fastness (Blue Scale)Notes on Research Findings
Cotton80-100Yes (Electrolyte)HighModerate (e.g., 4-5)5.0–6.0Salt enhances exhaustion; fixing agents improve wash fastness.
Viscose80-100Yes (Electrolyte)HighModerate (e.g., 4-5)5.0–6.0Good dye absorption; susceptible to metal ions (slight change with Cu, minimal with Fe) worlddyevariety.com.
Ramie70-100Yes (NaCl)GoodN/AN/ANaCl addition improves exhaustion and shortens dyeing time researchgate.net.

Role in Paper and Ink Manufacturing Processes

This compound is also employed in the paper industry for coloring paper products, contributing a vibrant blue hue that enhances visual appeal chemimpex.comontosight.ai. Its water solubility makes it suitable for incorporation into paper pulp during manufacturing worlddyevariety.comchemicalbook.com. In ink formulations, DB71 can provide a rich and stable color for various printing applications chemimpex.com.

Research in this domain often focuses on the dye's stability, color consistency, and its interaction with paper substrates. While specific research findings detailing novel applications in advanced ink formulations or paper modification are less detailed in the provided snippets, its use as a colorant for paper, leather, and soap is well-documented worlddyevariety.comchemicalbook.com. The dye's ability to produce deep, consistent shades makes it a valuable component in achieving desired aesthetic qualities in paper products chemimpex.com.

Utilization as a Chemical Probe or Staining Reagent in Non-Clinical Biological Research

This compound has found significant utility as a staining reagent in non-clinical biological research, particularly in microscopy and protein analysis. Its ability to selectively bind to proteins in specific pH conditions allows for the visualization of cellular structures and the assessment of protein presence and distribution on membranes chemimpex.comontosight.aisigmaaldrich.comnih.gov.

A notable application is in protein blotting techniques, such as Western blotting. This compound serves as a sensitive stain for proteins immobilized on transfer membranes like nitrocellulose (NC) and polyvinylidene difluoride (PVDF) nih.govresearchgate.net. Research has established its effectiveness in visualizing protein bands, with reported sensitivities of 5-10 ng of protein on NC and 10-20 ng on PVDF, which is significantly better than common stains like Ponceau S nih.gov. The staining procedure is rapid, typically involving only staining and rinsing steps within 7 minutes, and is performed in acidic solutions to facilitate dye-protein binding nih.gov.

Furthermore, this compound staining is reversible, allowing for subsequent immunostaining without compromising immunoreactivity nih.gov. This reversibility is achieved by altering the pH and hydrophobicity of the solvent, enabling researchers to first visualize total protein and then proceed with specific antibody detection nih.gov. Studies have compared DB71 as a loading control in Western blotting to traditional methods, such as Coomassie Brilliant Blue (CBB) staining and the immunodetection of housekeeping proteins. These investigations indicate that DB71 staining is often equivalent or superior in terms of reliability, repeatability, and linear dynamic range, and crucially, it does not impair the subsequent immunoreaction nih.govresearchgate.net. This makes DB71 a practical and cost-effective alternative for routine laboratory use in protein analysis.

Table 2: this compound in Protein Blotting Applications

Application AreaMembrane TypeSensitivity (ng protein)Staining Time (min)ReversibilityComparison to Ponceau SComparison to CBB/Housekeeping ProteinsNotes on Research Findings
Protein VisualizationNitrocellulose (NC)5-10~7YesTenfold betterEquivalent or superiorSensitive, rapid, reversible, cost-effective.
PVDF10-20~7YesDoes not impair subsequent immunoreaction.
Loading Control (Western Blot)NC, PVDFN/A (for loading control)N/AYesN/AEquivalent or superiorReliable, repeatable, good linear dynamic range.

Compound Table:

Common Name/IdentifierRelated Synonyms/Identifiers
This compoundC.I. This compound, C.I. 34140, DB71, CAS 4399-55-7, Direct Fast Blue B2RL, Sirius Light Blue BRR, Benzanil Supra Blue BRR, Calcodur Blue SL, Chlorantine Fast Blue FFC, Chlorantine Fast Blue GLL, Chlorantine Fast Blue GLN, Dialuminous Blue BRR, Diaphtamine Blue FFL, Diazol Light Blue R, Dicorel Blue L 2R, Diphenyl Fast Blue GL, Direct Blue BRL, Direct Blue FFC Cone., Direct Blue GL, Direct Fast Blue B2R, Direct Fast Blue B3R, Doramin Light Blue BR 200%, Enianil Light Blue FFL, Direct Navy Blue L-3RB, Sirius Blue S-BRR, Solophenyl Blue GL, this compound (Technical Grade), this compound PARENT, MFCD00003971
Direct Blue 199(Used for comparison)
Direct Red 23(Used for comparison)
Reactive Yellow(Used for comparison)
C.I. Reactive Red 152(Used for comparison)
C.I. Direct Blue 86(Used for comparison)
Coomassie Brilliant BlueCBB
Ponceau S(Common protein stain)

Q & A

Q. What are the most effective adsorption methods for removing Direct Blue 71 (DB71) from aqueous solutions, and how are their efficiencies quantified?

Methodological Answer: Adsorption efficiency is evaluated using isotherm models (Langmuir, Freundlich, Temkin) and kinetic studies (pseudo-first/second-order). For example:

  • Modified zeolite achieves 99.8% removal at pH 3, 25 mg/L initial concentration, and 120 min contact time, with Langmuir isotherm best fitting the data (max capacity qm = 13.66 mg/g) .
  • Graphene oxide (GO) shows higher adsorption for cationic dyes but still removes DB71 (175.41 mg/g capacity) via electrostatic interactions and physisorption/chemisorption, validated by Langmuir models .
  • Multi-walled carbon nanotubes (MWCNTs) achieve optimal removal at pH 3, 0.6 g/L dose, and 90 min contact time, following pseudo-first-order kinetics .

Q. How do pH and ionic strength influence DB71 adsorption or degradation in different systems?

Methodological Answer:

  • pH : Acidic conditions (pH 3–5) enhance adsorption for most adsorbents (e.g., zeolite, MWCNTs) due to protonation of surface groups, increasing electrostatic attraction with anionic DB71 . In photocatalytic degradation (e.g., Fe:ZnO nanomaterials), pH 5 maximizes dye radical formation .
  • Ionic strength : High salt concentrations reduce dye retention in micellar-enhanced ultrafiltration (MEUF) due to competition between ions and DB71 for surfactant binding .

Q. What are the standard protocols for validating DB71 quantification in analytical biochemistry, such as Western blotting?

Methodological Answer: DB71 staining serves as a destaining-free loading control in Western blotting. Key steps include:

  • Linear dynamic range testing (2.5–40 µg protein) and comparison with Coomassie Brilliant Blue (CBB) or housekeeping proteins.
  • Validation via reliability/repeatability metrics (e.g., coefficient of variation <10%) across diverse samples (plasma, brain tissue) without impairing immunodetection .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) optimize microbial decolorization of DB71?

Methodological Answer:

  • RSM : A Box-Behnken design optimizes parameters (e.g., pH, temperature, inoculum size) by fitting quadratic models. Model validity is assessed via (closeness to 1.0) and ANOVA F-tests .
  • ANN : Trained on experimental data, ANN predicts nonlinear relationships between variables, complementing RSM for higher precision in complex systems .
  • Comparison : RSM provides mechanistic insights, while ANN excels in handling noisy or non-linear data, requiring cross-validation to avoid overfitting .

Q. How can contradictions in adsorption isotherm models (e.g., Langmuir vs. Freundlich) for DB71 be resolved across studies?

Methodological Answer: Contradictions arise from material heterogeneity (e.g., GO vs. zeolite) or experimental conditions. Strategies include:

  • Error analysis : Calculate adjusted and Akaike Information Criterion (AIC) to compare model fits .
  • Surface characterization : Use SEM/XRD/XRF to correlate adsorption behavior with pore structure or crystallinity (e.g., clinoptilolite in zeolite enhances monolayer adsorption) .
  • pH/zeta potential studies : Determine surface charge to justify electrostatic vs. hydrophobic interactions .

Q. What advanced methodologies improve the reproducibility of DB71 degradation in hybrid systems like electrocoagulation-photo-Fenton (EC-PF)?

Methodological Answer:

  • Sludge recycling : EC sludge (rich in Fe³⁺) is repurposed as a PF catalyst. Optimize via RSM by varying H2O2 concentration and sludge volume, achieving 96.27% decolorization at pH 3 .
  • Kinetic modeling : Combine pseudo-second-order kinetics with TOC analysis to distinguish dye breakdown from mineralization .
  • Process integration : Use sequential EC (for rapid dye removal) and PF (for sludge degradation) to address secondary pollution .

Q. How does material doping (e.g., Fe:ZnO) enhance DB71 photodegradation under solar irradiation?

Methodological Answer:

  • Doping mechanism : Fe³⁺ incorporation reduces ZnO bandgap, enabling visible-light activation. Validate via UV-Vis diffuse reflectance spectroscopy .
  • Parameter optimization : Use factorial designs to test nanomaterial dosage (0.4–1.0 g/L), dye concentration (20–100 ppm), and irradiation time (30–120 min). Maximum efficiency (99%) occurs at 1.0 g/L Fe:ZnO, pH 5, and 120 min .
  • Mineralization assessment : Quantify TOC removal to confirm complete dye breakdown versus partial decolorization .

Methodological Best Practices

  • Data transparency : Document experimental parameters (pH, ionic strength, material synthesis) in research protocols to ensure replicability .
  • Systematic reviews : Use academic databases (PubMed, Web of Science) over Google Scholar for comprehensive evidence synthesis, applying Boolean search strategies .
  • Contradiction analysis : Explicitly report alternative hypotheses (e.g., competing adsorption mechanisms) and uncertainties in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.